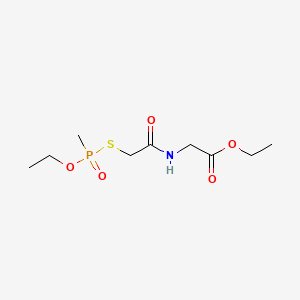
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- is a complex organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- typically involves the acylation of thiols. One common method is the reaction of thiophenol, benzyl mercaptan, ethyl mercaptoacetate, or mercaptoacetic acid with N-acylbenzotriazoles under mild conditions . This method provides good yields and demonstrates the utility of N-acylbenzotriazoles as mild S-acylating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of thioester synthesis, such as the use of acylation reactions and thiolation, can be applied on a larger scale with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides.
Reduction: Thioesters can be reduced to thiols.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Alkyl halides are commonly used in nucleophilic substitution reactions with thiols.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers.
科学的研究の応用
Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various thioesters and thioethers.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N-(((ethoxymethylphosphinyl)thio)acetyl)-, ethyl ester, ®- involves its interaction with molecular targets through its thioester linkage. Thioesters are known to participate in nucleophilic acyl substitution reactions, where the sulfur atom acts as a nucleophile. This compound can form covalent enzyme-substrate intermediates, similar to the mechanism observed in acetylcholinesterase .
類似化合物との比較
Similar Compounds
Glycine, N-acetyl-, ethyl ester: Another thioester with similar chemical properties.
Ethyl mercaptoacetate: A simpler thioester used in similar synthetic applications.
特性
CAS番号 |
77890-13-2 |
|---|---|
分子式 |
C9H18NO5PS |
分子量 |
283.28 g/mol |
IUPAC名 |
ethyl 2-[[2-[ethoxy(methyl)phosphoryl]sulfanylacetyl]amino]acetate |
InChI |
InChI=1S/C9H18NO5PS/c1-4-14-9(12)6-10-8(11)7-17-16(3,13)15-5-2/h4-7H2,1-3H3,(H,10,11) |
InChIキー |
KTRXCPPABSNJBO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)CSP(=O)(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
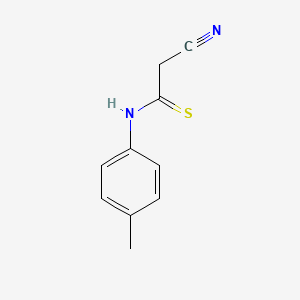
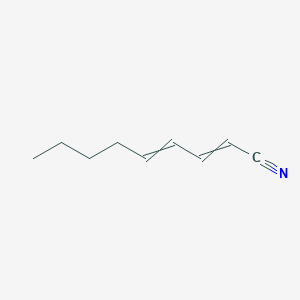
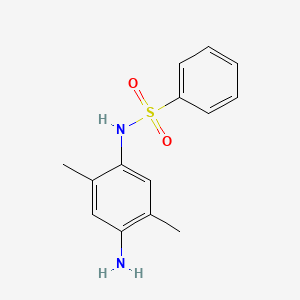
![Spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14435999.png)
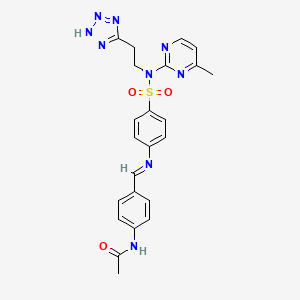
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)
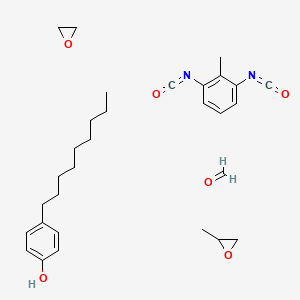
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
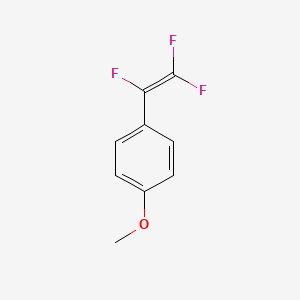
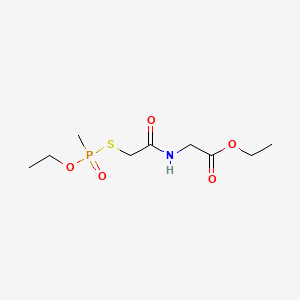
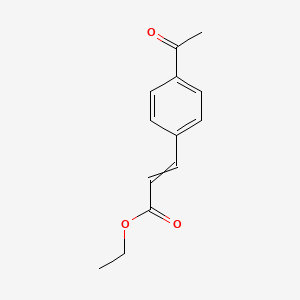
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
